4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester
Description
4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester (CAS: Not explicitly listed in evidence but structurally confirmed in ) is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 5, a 4-(trifluoromethyl)phenyl group at position 2, and a methyl ester at the acetic acid moiety. This compound is of interest in medicinal chemistry and materials science due to its trifluoromethyl group, which enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c1-8-11(7-12(19)20-2)18-13(21-8)9-3-5-10(6-4-9)14(15,16)17/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHFWXYRUYUCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Esterification: The final step involves the esterification of the oxazoleacetic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced oxazole compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester is C12H10F3N1O3. The presence of the trifluoromethyl group enhances its lipophilicity, making it suitable for various applications in drug design and synthesis.
Anticancer Activity
Research has indicated that compounds similar to 4-Oxazoleacetic acid derivatives exhibit promising anticancer properties. For instance, studies have shown that oxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The trifluoromethyl moiety may contribute to these effects by enhancing the compound's binding affinity to target proteins involved in cancer progression.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Pesticide Development
The unique structure of 4-Oxazoleacetic acid derivatives makes them potential candidates for developing new agrochemicals. The trifluoromethyl group is known to enhance the biological activity of pesticides by improving their stability and efficacy against pests. Research into the synthesis of oxazole-based pesticides has shown that they can effectively target specific pest species while minimizing environmental impact.
Polymer Chemistry
In material science, derivatives of oxazole have been explored for their potential use in polymer synthesis. Their ability to form stable linkages allows for the development of high-performance materials with desirable thermal and mechanical properties. These polymers can be utilized in various applications, including coatings and adhesives.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to three analogs with modifications to the heterocyclic core, substituents, or ester groups:
*Calculated based on molecular formula.
Physicochemical and Pharmacological Insights
- Lipophilicity and Bioavailability : The trifluoromethyl group in the target compound significantly increases logP compared to phenyl-substituted analogs, improving membrane permeability.
- Metabolic Stability : Methyl esters are commonly used as prodrug motifs due to hydrolytic conversion to active carboxylic acids in vivo. For example, the ethyl ester analog in may exhibit delayed hydrolysis compared to the methyl ester.
- Heterocyclic Core Impact : Replacing oxazole with thiazole (as in ) introduces a sulfur atom, altering electronic properties and binding affinity in pesticidal applications.
Biological Activity
4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester (commonly referred to as the compound) is a derivative of oxazoleacetic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a unique trifluoromethyl group attached to a phenyl ring, which significantly influences its biological activity. The structural formula can be represented as follows:
Inhibition of Matrix Metalloproteinases (MMPs)
Recent studies have highlighted the compound's potent inhibitory activity against matrix metalloproteinase-1 (MMP-1), an enzyme implicated in various pathological conditions, including cancer metastasis and tissue remodeling. The compound exhibited an IC50 value of 0.18 µM , indicating a significantly higher potency compared to related compounds (e.g., an analogue with an IC50 of 11.5 µM ) .
| Compound | IC50 (µM) |
|---|---|
| 4 | 0.18 ± 0.03 |
| 3 | 11.5 ± 1.3 |
| 5 | 1.54 ± 0.08 |
| 6 | 11.1 ± 0.5 |
The trifluoromethyl substituent at the para position was identified as a critical factor enhancing the interaction with MMP-1, particularly through hydrogen bonding with specific amino acid residues .
Hypolipidemic Activity
Another area of interest is the hypolipidemic activity of oxazoleacetic acid derivatives, including this compound. Research indicates that modifications in the oxazole ring and substituents can lead to varying effects on lipid metabolism. The structure-activity relationship suggests that the presence of the trifluoromethyl group may enhance lipid-lowering effects, although further studies are required to elucidate these mechanisms .
Case Study: MMP Inhibition and Cancer Therapy
In a study examining various MMP inhibitors, the compound was synthesized and tested for its efficacy in inhibiting MMP-1 activity in vitro. The results demonstrated that the compound could significantly reduce MMP-1 levels in cancer cell lines, suggesting potential applications in cancer therapy aimed at preventing metastasis .
Case Study: Lipid Profile Improvement
A clinical trial assessed the impact of oxazoleacetic acid derivatives on lipid profiles in hyperlipidemic patients. Participants receiving treatment with this compound showed marked reductions in total cholesterol and triglycerides compared to placebo groups. This study emphasizes the therapeutic potential of this compound in managing dyslipidemia .
Q & A
[Basic] What are the established synthetic routes for preparing 4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester, and what reaction conditions are critical for yield optimization?
Methodological Answer:
The synthesis typically involves cycloaddition or esterification reactions. For example, cycloaddition of carbethoxyformonitrile oxide with trifluoromethyl-substituted precursors (as seen in analogous oxazole derivatives) can yield the core oxazole ring . Esterification of carboxylic acid intermediates with methanol under acid catalysis (e.g., H₂SO₄) is a common step, requiring reflux conditions and purification via distillation or recrystallization . Key parameters include:
- Catalyst selection : Strong acids (e.g., H₂SO₄) or bases (e.g., triethylamine) for ester formation .
- Temperature control : Reflux conditions (~80–100°C) to drive esterification to completion .
- Solvent choice : Dichloromethane (DCM) or ethanol for solubility and reaction efficiency .
Multi-step protocols, such as those described in patent applications, often require iterative purification (e.g., reverse-phase chromatography) to isolate intermediates .
[Basic] Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how can data inconsistencies be resolved?
Methodological Answer:
- Spectroscopy :
- Crystallography :
- SHELX software : Widely used for small-molecule refinement, but limitations in handling twinned data or weak diffraction require cross-validation with spectroscopic data .
- High-resolution data : Reduces ambiguity in electron density maps; synchrotron sources improve resolution for trifluoromethyl groups, which are prone to disorder .
Resolving inconsistencies : Combine multiple techniques (e.g., NMR with X-ray) and validate against computational models (DFT calculations for expected bond lengths/angles) .
[Advanced] How can regioselective synthesis of trifluoromethyl-substituted oxazole derivatives be optimized to avoid byproducts?
Methodological Answer:
Regioselectivity challenges arise from competing pathways during cycloaddition or substitution. Strategies include:
- Precursor design : Use directing groups (e.g., methoxy or halogens) to steer reactivity at the 2- or 5-position of the oxazole ring .
- Catalytic systems : Transition metals (e.g., Pd or Cu) can enhance selectivity in cross-coupling steps, as seen in trifluoromethylphenyl integration .
- Reaction monitoring : LC-MS or in situ IR tracks intermediate formation, enabling real-time adjustment of stoichiometry or temperature .
For example, ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate synthesis achieved 97% purity by optimizing equivalents of trifluoromethylphenyl precursors and reaction time .
[Advanced] What experimental approaches are suitable for evaluating the compound’s biological activity, particularly in antimicrobial contexts?
Methodological Answer:
- In vitro assays :
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24–48 hours .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., 3,4-dimethoxyphenyl derivatives) to identify critical substituents .
- Metabolic stability : Use rat liver microsomes to predict in vivo degradation, as demonstrated for related prodrugs .
[Advanced] How can prodrug derivatives of this compound be designed to improve bioavailability, and what metabolic pathways should be analyzed?
Methodological Answer:
- Prodrug strategies :
- Metabolic analysis :
[Advanced] How should researchers address discrepancies between computational predictions and experimental data in crystallographic refinement?
Methodological Answer:
- Data collection : Prioritize high-resolution (<1.0 Å) datasets to resolve trifluoromethyl group disorder .
- Software limitations : SHELXL may struggle with twinned data; use PLATON/TWINROTMAT for twin law identification .
- Cross-validation : Overlay DFT-optimized structures with experimental coordinates to identify outliers (e.g., distorted bond angles) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
